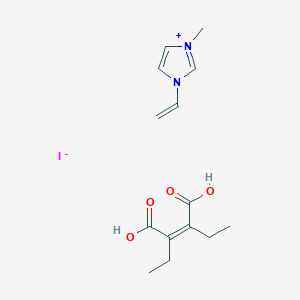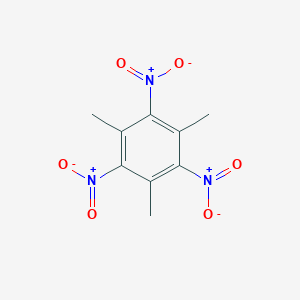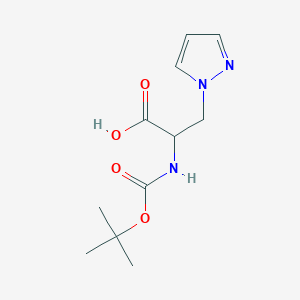
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer typically involves the copolymerization of 1-vinyl-3-methylimidazole with maleic acid diethyl ester. This process can be carried out using radical polymerization techniques, often initiated by azobisisobutyronitrile (AIBN) or other radical initiators . The reaction conditions, such as temperature, solvent, and concentration, are carefully controlled to achieve the desired copolymer composition and molecular weight.
Industrial Production Methods
Industrial production of this copolymer may involve large-scale polymerization reactors where the monomers are continuously fed into the reactor, and the polymerization is carried out under controlled conditions. The resulting copolymer is then purified and processed into various forms, such as powders or films, depending on the intended application.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The copolymer can be reduced using suitable reducing agents.
Substitution: The vinyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can react with the vinyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the polymer backbone .
Aplicaciones Científicas De Investigación
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolymer exerts its effects involves its interaction with biological membranes and other molecular targets. For example, it has been shown to increase passive ionic permeability in erythrocyte membranes modified by fatty acids . This effect is likely due to the copolymer’s ability to interact with and disrupt the lipid bilayer, leading to increased ion transport .
Comparación Con Compuestos Similares
Similar Compounds
1-Vinylimidazole-maleic acid diethyl ester copolymer: Similar structure but lacks the methyl group on the imidazole ring.
Poly(1-vinylimidazole): Homopolymer of 1-vinylimidazole without the maleic acid diethyl ester component.
Uniqueness
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide is unique due to the presence of both the imidazole and maleic acid diethyl ester components, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological membranes and other molecular targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
137587-42-9 |
|---|---|
Fórmula molecular |
C14H21IN2O4 |
Peso molecular |
408.23 g/mol |
Nombre IUPAC |
(Z)-2,3-diethylbut-2-enedioic acid;1-ethenyl-3-methylimidazol-3-ium;iodide |
InChI |
InChI=1S/C8H12O4.C6H9N2.HI/c1-3-5(7(9)10)6(4-2)8(11)12;1-3-8-5-4-7(2)6-8;/h3-4H2,1-2H3,(H,9,10)(H,11,12);3-6H,1H2,2H3;1H/q;+1;/p-1/b6-5-;; |
Clave InChI |
ODHADNYYZLWDLZ-XNOMRPDFSA-M |
SMILES |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES isomérico |
CC/C(=C(\CC)/C(=O)O)/C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
SMILES canónico |
CCC(=C(CC)C(=O)O)C(=O)O.C[N+]1=CN(C=C1)C=C.[I-] |
Sinónimos |
1-VIMAE copolymer 1-vinyl-3-methylimidazole-maleic acid diethyl ester copolyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)










